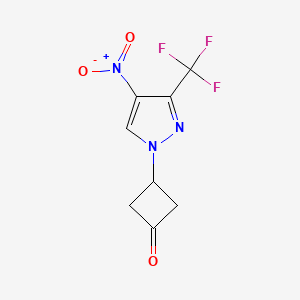

3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one

CAS No.:

Cat. No.: VC20357511

Molecular Formula: C8H6F3N3O3

Molecular Weight: 249.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F3N3O3 |

|---|---|

| Molecular Weight | 249.15 g/mol |

| IUPAC Name | 3-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]cyclobutan-1-one |

| Standard InChI | InChI=1S/C8H6F3N3O3/c9-8(10,11)7-6(14(16)17)3-13(12-7)4-1-5(15)2-4/h3-4H,1-2H2 |

| Standard InChI Key | IJDQTZCNFXTGGE-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC1=O)N2C=C(C(=N2)C(F)(F)F)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure combines a cyclobutanone moiety with a 4-nitro-3-(trifluoromethyl)pyrazole ring. The pyrazole’s substitution pattern—a nitro group at position 4 and a trifluoromethyl group at position 3—introduces electron-withdrawing effects that modulate reactivity and stability. The cyclobutanone’s strained four-membered ring contributes to its kinetic reactivity, particularly in ring-opening or functionalization reactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.15 g/mol |

| IUPAC Name | 3-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]cyclobutan-1-one |

| Key Functional Groups | Cyclobutanone, nitro, trifluoromethyl |

Electronic and Steric Effects

The trifluoromethyl group () enhances lipophilicity and metabolic stability, traits critical for bioactive molecules. Meanwhile, the nitro group () acts as a strong electron-withdrawing group, polarizing the pyrazole ring and facilitating nucleophilic substitution or reduction reactions .

Synthesis and Optimization Strategies

Reaction Pathways

Synthesis typically involves coupling a preformed nitro-trifluoromethyl pyrazole derivative with cyclobutanone. A representative route includes:

-

Pyrazole Activation: The pyrazole nitrogen is deprotonated using a base (e.g., triethylamine) in dichloromethane or ethanol.

-

Nucleophilic Addition: The activated pyrazole reacts with cyclobutanone under controlled temperatures (0–25°C) to form the C–N bond.

-

Purification: Column chromatography or recrystallization isolates the product, with yields optimized by adjusting solvent polarity and reaction time.

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane or ethanol |

| Base | Triethylamine |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Yield | 40–65% (reported) |

Challenges in Scale-Up

Key hurdles include:

-

Nitro Group Instability: Decomposition risks under prolonged heating.

-

Cyclobutanone Reactivity: Competing side reactions (e.g., aldol condensation) require precise stoichiometry.

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: The cyclobutanone carbonyl is resistant to further oxidation, but the pyrazole’s nitro group can be reduced to an amine using or .

-

Nucleophilic Substitution: The nitro group’s meta-directing effect enables regioselective substitution at the pyrazole’s 5-position.

Ring-Opening Reactions

The strained cyclobutanone undergoes ring-opening with nucleophiles (e.g., Grignard reagents) to yield γ-keto acids or esters, expanding derivatization possibilities.

Table 3: Common Reaction Pathways

| Reaction Type | Reagents | Products |

|---|---|---|

| Nitro Reduction | 4-Amino-pyrazole derivative | |

| Nucleophilic Substitution | , | Halogenated/cyano analogues |

| Ring-Opening | γ-Keto esters |

Comparative Analysis with Related Compounds

3-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid

This analogue replaces cyclobutanone with a propanoic acid chain (, MW 253.14 g/mol). While similar in pyrazole substitution, the carboxylic acid group enables salt formation, enhancing solubility for formulation.

1-Methyl-3-(trifluoromethyl)-1H-pyrazole

A simpler derivative (, MW 150.10 g/mol) lacking the nitro and cyclobutanone groups . Used as a building block for larger molecules, its synthesis via LDA-mediated lithiation highlights methodologies applicable to the target compound .

Table 4: Structural and Functional Comparisons

Challenges and Future Directions

Synthetic Limitations

-

Low Yields: Coupling efficiency between pyrazole and cyclobutanone remains suboptimal.

-

Purification Complexity: Polar byproducts necessitate advanced chromatographic techniques.

Unanswered Questions

-

In Vivo Toxicity: No data exist on metabolic degradation or long-term exposure effects.

-

Formulation Stability: The impact of humidity and light on shelf life is unstudied.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume